molecular formula C11H16O4S2 B14329508 5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione CAS No. 100981-06-4

5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione

Cat. No.: B14329508
CAS No.: 100981-06-4
M. Wt: 276.4 g/mol
InChI Key: WSUUENKCGUOVGO-UHFFFAOYSA-N
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Description

5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione is an organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with carbon disulfide and methyl iodide in the presence of a base, followed by cyclization to form the dioxane ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the methylthio groups, forming new derivatives.

    Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form various heterocyclic compounds.

Scientific Research Applications

5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets through its reactive functional groups. The bis(methylthio)methylene group can undergo nucleophilic or electrophilic reactions, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its biological and chemical activities, influencing various pathways and processes.

Comparison with Similar Compounds

5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione can be compared with similar compounds such as:

    2-[Bis(methylthio)methylene]malononitrile: This compound shares the bis(methylthio)methylene group but differs in its overall structure and reactivity.

    1,1-Dicyano-2,2-bis(methylthio)ethylene: Another related compound with similar functional groups but distinct chemical properties.

    2-Cyano-3,3-bis(methylthio)acrylonitrile: This compound also contains bis(methylthio)methylene groups and is used in similar applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

100981-06-4

Molecular Formula

C11H16O4S2

Molecular Weight

276.4 g/mol

IUPAC Name

5-[bis(methylsulfanyl)methylidene]-2,2-diethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C11H16O4S2/c1-5-11(6-2)14-8(12)7(9(13)15-11)10(16-3)17-4/h5-6H2,1-4H3

InChI Key

WSUUENKCGUOVGO-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC(=O)C(=C(SC)SC)C(=O)O1)CC

Origin of Product

United States

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